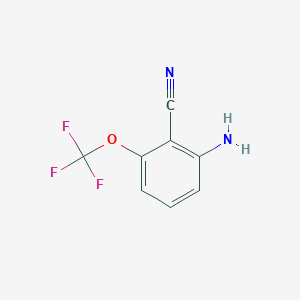

2-Amino-6-(trifluoromethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOALFKBAWMSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261861-80-6 | |

| Record name | 2-amino-6-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity, Transformations, and Derivatization Pathways of 2 Amino 6 Trifluoromethoxy Benzonitrile

Chemical Reactivity of Functional Groups within 2-Amino-6-(trifluoromethoxy)benzonitrile

The reactivity of this compound is governed by the electronic properties and steric arrangement of its three key functional groups: the amino (-NH2), nitrile (-CN), and trifluoromethoxy (-OCF3) groups, all positioned on a benzene (B151609) ring.

Reactivity of the Amino Group: Electrophilic Aromatic Substitution and Condensation Reactions

The primary aromatic amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions due to its ability to donate its lone pair of electrons into the aromatic π-system. However, in this specific molecule, its activating effect is significantly tempered by the two powerful electron-withdrawing groups, the nitrile and trifluoromethoxy groups, situated at the ortho positions. This electronic environment reduces the nucleophilicity of the aromatic ring, making EAS reactions less favorable than in simpler anilines.

Despite the deactivation of the ring, the amino group itself retains its nucleophilic character and readily participates in reactions typical of primary aromatic amines. A principal reaction pathway is condensation with aldehydes and ketones to form the corresponding Schiff bases (imines). For instance, the condensation of 2-aminobenzonitriles with various aldehydes is a well-established method for synthesizing precursors to complex heterocyclic systems like quinazolinones. researchgate.netresearchgate.net

Another key reaction of the amino group is acylation. It can react with acyl chlorides or anhydrides to form amide derivatives. This transformation is often a preliminary step in more complex synthetic sequences, serving to protect the amino group or to introduce new functionalities for subsequent cyclization reactions. researchgate.net

Reactivity of the Nitrile Group: Nucleophilic Addition and Hydrolysis

The nitrile group features a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity is fundamental to many of the transformations of this compound.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. numberanalytics.comnumberanalytics.comgoogle.com This reaction proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. libretexts.org

Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing for the attack of water. numberanalytics.comlibretexts.org

Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. numberanalytics.comlibretexts.org

| Reaction | Conditions | Intermediate Product | Final Product |

| Acid Hydrolysis | Dilute HCl or H2SO4, heat | 2-Amino-6-(trifluoromethoxy)benzamide | 2-Amino-6-(trifluoromethoxy)benzoic acid |

| Base Hydrolysis | Aqueous NaOH or KOH, heat | 2-Amino-6-(trifluoromethoxy)benzamide | 2-Amino-6-(trifluoromethoxy)benzoate Salt |

Nucleophilic Addition: The nitrile group can undergo addition reactions with a variety of nucleophiles. Organometallic reagents, such as Grignard reagents, add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. wikipedia.org Reduction of the nitrile group to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). These reactions provide pathways to a diverse range of functionalized derivatives. nih.gov

Influence of the Trifluoromethoxy Group on Aromatic Reactivity and Stability

The trifluoromethoxy (-OCF3) group exerts a profound influence on the electronic properties and stability of the aromatic ring. It is characterized by a dual electronic effect:

Strong Inductive Electron Withdrawal (-I): The high electronegativity of the three fluorine atoms strongly pulls electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the ring toward electrophilic aromatic substitution, making reactions like nitration significantly slower compared to benzene. beilstein-journals.orgnih.gov

Weak Resonance Electron Donation (+R): The lone pairs on the oxygen atom can be donated into the aromatic π-system through resonance.

The inductive effect is dominant, making the -OCF3 group a net deactivator. However, the resonance donation, although weaker, directs incoming electrophiles to the ortho and para positions. beilstein-journals.orgnih.gov In this compound, the positions ortho and para to the -OCF3 group are already substituted, which further complicates potential EAS reactions.

Chemically, the trifluoromethoxy group is exceptionally stable. It is resistant to attack by acids, bases, and many oxidizing and reducing agents. beilstein-journals.org This stability, combined with its ability to increase the lipophilicity of a molecule, makes it a highly desirable substituent in medicinal chemistry. beilstein-journals.orgnih.gov

Advanced Derivatization Strategies and Scaffold Diversity Generation

The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of complex, fused heterocyclic systems, which are prevalent scaffolds in pharmacologically active molecules.

Cyclization Reactions to Form Fused Heterocyclic Systems

The ortho disposition of the nucleophilic amino group and the electrophilic nitrile group provides a powerful platform for intramolecular cyclization reactions to form six-membered heterocyclic rings. By introducing a one-carbon electrophile, various fused systems can be constructed. For example, the reaction of 2-aminobenzonitriles with reagents like carbon dioxide or alcohols can lead to the formation of quinazolinediones and quinazolinones, respectively. rsc.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net These tandem reactions often proceed in high yield and demonstrate the utility of the 2-aminobenzonitrile (B23959) core in building molecular complexity. rsc.org

| Reagent | Fused Heterocyclic System |

| Alcohols (e.g., Methanol) | Quinazolinones |

| Carbon Dioxide (CO2) | Quinazoline-2,4(1H,3H)-diones |

| Acyl Chlorides | 4(3H)-Quinazolinones |

| Ketones (e.g., Cyclohexanone) | Tetrahydroquinazolines |

Synthesis of 2-Aminobenzothiazole (B30445) and 2-Aminobenzoxazole (B146116) Derivatives

The synthesis of 2-aminobenzothiazole and 2-aminobenzoxazole scaffolds typically begins with 2-aminothiophenol (B119425) and 2-aminophenol (B121084), respectively. nih.govrsc.orgnih.gov The direct conversion of this compound into these specific heterocycles requires a multi-step derivatization pathway, as the nitrile group must be either replaced or transformed to facilitate the cyclization.

Synthesis of 2-Aminobenzothiazole Derivatives: A plausible synthetic route to a 2-aminobenzothiazole derivative, such as Riluzole, from this compound would involve the introduction of a sulfur atom. wikipedia.orggoogle.comgoogle.com The standard synthesis of Riluzole starts from 4-(trifluoromethoxy)aniline, which undergoes cyclization with a thiocyanate (B1210189) salt in the presence of bromine. wikipedia.orggoogle.com

A derivatization pathway starting from this compound could hypothetically proceed by first converting the nitrile into a thioamide group (-CSNH2). This could be achieved by reaction with a sulfurating agent like hydrogen sulfide (B99878) (H2S) or Lawesson's reagent. The resulting 2-amino-6-(trifluoromethoxy)thiobenzamide intermediate, possessing both an ortho-amino group and a thioamide, would be primed for intramolecular cyclization via dehydration to form the desired 2-amino-6-(trifluoromethoxy)benzothiazole.

Synthesis of 2-Aminobenzoxazole Derivatives: The synthesis of a 2-aminobenzoxazole derivative from this compound is more synthetically challenging. The most common methods involve the cyclization of a 2-aminophenol with a cyanating agent like cyanogen (B1215507) bromide. nih.govacs.org

Therefore, a derivatization strategy would first require the conversion of the nitrile group into a hydroxyl group to form the necessary 2-amino-6-(trifluoromethoxy)phenol (B581549) intermediate. This transformation is a multi-step process that could involve:

Hydrolysis of the nitrile to the corresponding carboxylic acid.

A Curtius, Hofmann, or Schmidt rearrangement of the carboxylic acid (or a derivative) to an amine, yielding 2,3-diamino-1-(trifluoromethoxy)benzene.

Diazotization of the newly introduced amino group, followed by hydrolysis to afford the target 2-amino-6-(trifluoromethoxy)phenol.

Once this intermediate is obtained, it can be cyclized with an electrophilic one-carbon source, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid to furnish the final 2-amino-6-(trifluoromethoxy)benzoxazole. rsc.orgacs.org These pathways, while complex, highlight the versatility of this compound as a starting material for accessing diverse and valuable heterocyclic scaffolds.

Formation of Pyrimidine (B1678525) and Quinoline (B57606) Derivatives

The presence of an ortho-amino nitrile functionality makes this compound a prime candidate for cyclization reactions to form fused pyrimidine and quinoline ring systems. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.

The synthesis of quinoline derivatives from 2-aminobenzonitrile precursors is a well-established strategy, often proceeding through condensation with carbonyl compounds followed by intramolecular cyclization. For instance, the reaction of 2-aminobenzonitrile with various aliphatic aldehydes and ketones in the presence of a base like sodium hydroxide can yield imine intermediates. Subsequent intramolecular cyclization, promoted by a stronger base such as potassium tert-butoxide, affords 4-aminoquinoline (B48711) derivatives. researchgate.net This general approach, known as the Friedländer annulation, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgmdpi.com While specific examples utilizing this compound are not extensively documented in readily available literature, the electronic properties of the trifluoromethoxy group are expected to influence the reactivity of the amino and nitrile groups, potentially affecting reaction conditions and yields.

Similarly, the construction of pyrimidine rings can be achieved through the condensation of amidines with various reagents. Although direct synthesis from this compound is not explicitly detailed, multi-step synthetic routes involving this compound as a precursor for more complex pyrimidine-containing structures have been explored in the context of developing dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov One general method for pyrimidine synthesis involves the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride. google.com

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds, and this compound presents several opportunities for such transformations. The aromatic ring can be functionalized through C-H activation or by introducing a leaving group, while the amino group can also participate in coupling reactions.

C-C Bond Formation: Palladium-catalyzed Suzuki coupling reactions are a common method for forming C-C bonds. For instance, a bromo-substituted benzonitrile (B105546) can be coupled with a boronic acid derivative. In a related synthesis, 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile was successfully coupled with 4,6-dichloro-2-pyrimidinamine in a Suzuki reaction. nih.gov While a direct example with this compound is not provided, the presence of a suitable leaving group on the aromatic ring would enable similar transformations.

C-N Bond Formation: The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. rsc.org This reaction is a cornerstone in the synthesis of nitrogen-containing compounds. rsc.org Although specific applications to this compound are not detailed, its amino group could potentially react with aryl halides, or a halogenated derivative of the benzonitrile could be coupled with various amines.

C-O Bond Formation: Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for constructing C-O bonds, particularly for the synthesis of diaryl ethers from aryl halides and phenols. acs.org Recent advancements have demonstrated the potential for electrochemical nickel-catalyzed C(sp2)–O coupling of phenols and aliphatic alcohols. acs.org The applicability of such methods to this compound would likely depend on the presence of a suitable halide substituent on the benzonitrile ring.

Transformations of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF3) group is a unique substituent that significantly influences the electronic properties and lipophilicity of a molecule. mdpi.com While generally considered to be chemically robust, under certain conditions, the C-O and C-F bonds within this moiety can be transformed.

The trifluoromethyl group (-CF3), a related functionality, has been the subject of more extensive reactivity studies. The C-F bonds in a trifluoromethyl group can be selectively cleaved under various conditions, including through the use of silyl (B83357) cations or via visible light-mediated reactions. chemimpex.com These transformations can lead to the formation of difluoromethylenes or carbonyl compounds. chemimpex.com

For the trifluoromethoxy group specifically, its high metabolic stability is a key feature in drug design. mdpi.com However, its transformation is less common than that of the trifluoromethyl group. Research into the reactivity of the trifluoromethoxy group on aromatic rings is an ongoing area of interest, with potential for developing novel synthetic methodologies.

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products. Both computational and experimental methods are employed for these investigations.

Reaction Pathway Elucidation using Computational Methods

Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, predicting transition states, and understanding the electronic factors that govern reactivity. While specific DFT studies on the reactions of this compound are scarce, computational studies on related benzonitrile derivatives provide valuable insights.

For example, DFT calculations have been used to study the electrochemical nickel-catalyzed C(sp2)–O coupling of phenols, providing a deeper understanding of the catalytic cycle and the role of various ligands and additives. acs.org Such computational approaches could be applied to predict the feasibility and regioselectivity of cross-coupling reactions involving this compound. Similarly, DFT has been employed to investigate the conformational analysis and electronic properties of substituted aminopyridine derivatives, which can inform the reactivity of the amino group in this compound. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Progress

Experimental kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and equilibrium positions. These studies are essential for a complete understanding of reaction mechanisms and for process optimization.

Currently, there is a lack of published kinetic and thermodynamic data specifically for the reactions of this compound. However, the principles of physical organic chemistry can be applied to infer the likely effects of the trifluoromethoxy and amino substituents on the kinetics and thermodynamics of the reactions discussed. The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the amino group will have opposing effects on the electron density of the aromatic ring, influencing the rates of electrophilic and nucleophilic aromatic substitution reactions.

Future research in this area would benefit from detailed kinetic and thermodynamic studies to provide a more complete picture of the reactivity of this important synthetic intermediate.

Advanced Spectroscopic and Computational Characterization of 2 Amino 6 Trifluoromethoxy Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular backbone, the connectivity of atoms, and the electronic environment of specific functional groups.

Proton (¹H) and Carbon-13 (¹³C) NMR for Backbone Elucidation

The ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of 2-Amino-6-(trifluoromethoxy)benzonitrile. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (e.g., doublets of doublets or triplets) arising from spin-spin coupling with their neighbors. The protons of the amino (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, eight distinct signals are anticipated, corresponding to each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) is characteristically found in the 115-125 ppm range. The carbon attached to the trifluoromethoxy group (-OCF₃) would show a quartet splitting pattern due to coupling with the three fluorine atoms. The remaining six signals correspond to the carbons of the benzene ring, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitrile and trifluoromethoxy groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges for analogous structures. Actual experimental values may vary.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -NH₂ | 4.5 - 6.0 | - | Broad Singlet |

| Aromatic CH | 6.5 - 7.8 | 110 - 155 | Multiplet |

| Aromatic CH | 6.5 - 7.8 | 110 - 155 | Multiplet |

| Aromatic CH | 6.5 - 7.8 | 110 - 155 | Multiplet |

| C-NH₂ | - | 145 - 155 | Singlet |

| C-CN | - | 90 - 100 | Singlet |

| C-OCF₃ | - | 150 - 160 | Quartet (due to ¹JCF) |

| C≡N | - | 115 - 125 | Singlet |

Fluorine-19 (¹⁹F) NMR for Trifluoromethoxy Environment Probing

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for studying fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this singlet provides a precise probe of the local electronic environment. Any changes in the molecular structure or intermolecular interactions that affect the electron density around the -OCF₃ group would be reflected in a shift of this signal. For similar aromatic trifluoromethyl compounds, this signal often appears in the range of -55 to -65 ppm. rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all signals and confirming the precise connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks connecting the signals of adjacent protons on the aromatic ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the ¹³C signals for the protonated aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.

Amino (-NH₂) Group: Two distinct bands are expected in the 3300-3500 cm⁻¹ region of the IR spectrum, corresponding to the asymmetric and symmetric N-H stretching vibrations. biointerfaceresearch.com An N-H scissoring (bending) vibration would also be visible around 1600-1650 cm⁻¹.

Nitrile (-C≡N) Group: A sharp, intense absorption band corresponding to the C≡N stretching vibration is a hallmark of nitriles and typically appears in the 2220-2260 cm⁻¹ range. researchgate.netresearchgate.net This band is often strong in both IR and Raman spectra.

Trifluoromethoxy (-OCF₃) Group: This group gives rise to very strong C-F stretching vibrations, typically observed in the 1000-1300 cm⁻¹ region of the IR spectrum.

Aromatic Ring: The benzene ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, C=C stretching modes in the 1450-1600 cm⁻¹ region, and various C-H out-of-plane bending modes in the 650-900 cm⁻¹ range, which are indicative of the substitution pattern.

Table 2: Characteristic Vibrational Frequencies for this compound Note: These are predicted frequency ranges based on data for analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Amino (-NH₂) | N-H Scissoring | 1600 - 1650 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1000 - 1300 | Very Strong |

Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, often paired with computational Density Functional Theory (DFT) calculations, can offer insights into the molecule's preferred three-dimensional shape (conformation). redalyc.orgiu.edu.sa The orientation of the -NH₂ and -OCF₃ substituents relative to the plane of the benzene ring can be investigated. The formation of weak intramolecular hydrogen bonds, for example between a hydrogen of the amino group and the oxygen or a fluorine atom of the trifluoromethoxy group, could be inferred from shifts in the N-H stretching frequencies to lower wavenumbers. nih.gov By comparing experimentally observed IR and Raman spectra with spectra calculated for different possible conformers, the most stable conformation in the solid state or gas phase can be determined. mdpi.comnih.gov Similarly, intermolecular hydrogen bonding in the solid state would lead to broadening and shifting of the N-H stretching bands compared to the spectrum of the compound in a dilute non-polar solvent.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic Transitions and Chromophore Analysis

No experimental UV-Vis absorption or fluorescence spectra for this compound have been reported. Analysis of its chromophoric system—an aminobenzonitrile core substituted with a trifluoromethoxy group—would require spectroscopic measurements to determine the wavelengths of maximum absorption (λmax) and emission, which are influenced by π→π* and n→π* electronic transitions.

Solvent Effects on Electronic Spectra

Data on how different solvents affect the electronic spectra of this compound are unavailable. Such studies would typically involve measuring solvatochromic shifts (either bathochromic or hypsochromic) to understand the change in dipole moment between the ground and excited states, but this information has not been published.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

There are no published high-resolution mass spectrometry data for this compound. Precise mass determination would confirm its elemental composition, and tandem mass spectrometry (MS/MS) experiments would be necessary to establish its characteristic fragmentation pathways. Without experimental data, a definitive analysis of its fragmentation is not possible.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Molecular Geometry, Bond Lengths, and Bond Angles

A crystal structure for this compound has not been deposited in crystallographic databases. Therefore, precise, experimentally determined data on its molecular geometry, including specific bond lengths and angles in the solid state, are not available.

Crystal Packing and Supramolecular Interactions

Without a determined crystal structure, the analysis of the crystal packing and any present supramolecular interactions, such as hydrogen bonding or π-stacking, cannot be performed.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical modeling serve as powerful tools for elucidating the intricate properties of molecules at the atomic and electronic levels. For this compound and its derivatives, these methods provide profound insights into their geometric structures, electronic characteristics, and reactivity, complementing and guiding experimental research. While specific computational studies focusing exclusively on this compound are not extensively available in peer-reviewed literature, the principles and applications of these theoretical methods can be thoroughly understood by examining studies on structurally analogous compounds. This section details the key computational approaches used for such characterization.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state on the potential energy surface.

This optimization provides precise theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. For instance, in a study on the related compound 2-amino-4-chlorobenzonitrile (B1265954), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were performed to optimize its geometry. nih.gov The results showed a high degree of agreement between the calculated and experimentally determined structural parameters, confirming the reliability of the theoretical approach. nih.gov

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for an Analogous Compound (2-amino-4-chlorobenzonitrile)

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| C≡N Bond Length (Å) | 1.160 | 1.146 |

| C-NH₂ Bond Length (Å) | 1.470 | 1.369 |

| C-Cl Bond Length (Å) | 1.750 | 1.742 |

Data sourced from a study on 2-amino-4-chlorobenzonitrile for illustrative purposes. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of quantum mechanical modeling is the prediction of various spectroscopic properties. By calculating the response of a molecule's optimized geometry to external fields or energy, it is possible to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds. These theoretical frequencies are often scaled by a factor to correct for systematic errors in the computational method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. This analysis allows for the precise assignment of experimental spectral bands to specific molecular motions. nih.gov

NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. The calculations provide theoretical chemical shifts for each nucleus, which are highly valuable for interpreting complex experimental spectra and confirming molecular structures. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of peaks in a UV-Vis spectrum. This allows for the assignment of electronic transitions, such as π → π* and n → π*, which are characteristic of the molecule's chromophores. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for an Analogous Compound (2-amino-4-chlorobenzonitrile)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(NH₂) | 3450 | 3452 | NH₂ Asymmetric Stretch |

| ν(NH₂) | 3360 | 3363 | NH₂ Symmetric Stretch |

| ν(C≡N) | 2210 | 2211 | Nitrile Stretch |

| ν(C-Cl) | 780 | 782 | C-Cl Stretch |

Data represents a typical comparison for an analogous compound and is for illustrative purposes. nih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. Different colors on the MEP surface denote varying electrostatic potentials:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms).

Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the amino and nitrile groups, and positive potential around the amino hydrogens. This provides a clear map of the molecule's reactive sites.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are critical in determining a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. Regions of the molecule where the HOMO is localized are the primary sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions where the LUMO is localized are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov

In computational studies of related aminobenzonitriles, the HOMO is often localized over the aromatic ring and the amino group, while the LUMO is distributed over the ring and the electron-withdrawing nitrile group. This distribution dictates how the molecule interacts in chemical reactions.

Table 3: Typical Frontier Molecular Orbital Energies for a Substituted Benzonitrile (B105546) Analog

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | -6.50 |

| E (LUMO) | -1.80 |

| Energy Gap (ΔE) | 4.70 |

Values are illustrative, based on typical DFT calculations for analogous aromatic compounds. nih.gov

Mechanistic Insights from Reaction Path Calculations and Transition State Analysis

Quantum mechanical modeling is instrumental in elucidating complex chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathway. This involves:

Locating Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are calculated.

Transition State (TS) Analysis: The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations are used to locate the structure of the transition state and calculate its energy. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

These calculations provide critical data, such as activation energies (the energy difference between the reactants and the transition state), which allow for the prediction of reaction kinetics and the determination of the most likely mechanism among several possibilities. For example, DFT calculations have been used to study the pathways of cycloaddition reactions involving fluorinated nitrile imines, revealing the kinetic barriers for different approaches and explaining the observed product distributions. Such analyses provide a level of detail that is often inaccessible through experimental means alone.

Role of 2 Amino 6 Trifluoromethoxy Benzonitrile in Advanced Organic Synthesis and Materials Science

Key Building Block for Complex Aromatic and Heterocyclic Architectures

The structure of 2-amino-6-(trifluoromethoxy)benzonitrile is primed for a variety of chemical transformations, making it an ideal starting material for constructing more elaborate molecular frameworks. The nucleophilic amino group and the electrophilic nitrile group can participate in a range of intramolecular and intermolecular reactions, leading to the formation of fused ring systems.

The 2-aminobenzonitrile (B23959) scaffold is a well-established precursor for the synthesis of quinazolines and related heterocyclic structures, which are prominent in many biologically active compounds and pharmaceuticals. organic-chemistry.orgresearchgate.netmdpi.com The ortho-disposition of the amino and nitrile functionalities allows for cyclization reactions with various reagents to form the fused pyrimidine (B1678525) ring characteristic of quinazolines. openmedicinalchemistryjournal.com This transformation typically involves the reaction of the amino group with a one-carbon component (like an aldehyde or orthoester), followed by intramolecular cyclization involving the nitrile nitrogen.

The incorporation of the trifluoromethoxy (-OCF3) group is a key strategic element in modern drug design. mdpi.com This group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes. Furthermore, the -OCF3 group is highly stable towards metabolic degradation, often leading to an improved pharmacokinetic profile for drug candidates. mdpi.com Its strong electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

Table 1: Physicochemical Contributions of the Trifluoromethoxy Group in Drug Design

| Property | Impact of -OCF3 Group | Rationale |

|---|---|---|

| Lipophilicity | Increases | Enhances membrane permeability and can improve oral bioavailability. |

| Metabolic Stability | Increases | The carbon-fluorine bond is very strong, making the group resistant to metabolic breakdown. |

| Binding Interactions | Can serve as a hydrogen bond acceptor and engage in dipole interactions. | The electronegative fluorine atoms create a distinct electronic profile. |

| Acidity/Basicity | Modulates pKa | Acts as a strong electron-withdrawing group, influencing the electronic properties of the entire molecule. |

While specific applications of this compound in catalysis are not extensively documented, its molecular structure contains multiple potential coordination sites suitable for ligand design. The nitrogen atoms of the amino and nitrile groups, as well as the oxygen and fluorine atoms of the trifluoromethoxy group, can act as Lewis basic sites to coordinate with transition metals.

This potential for multidentate chelation makes it a candidate for developing novel ligands that can stabilize metal centers in various oxidation states, a critical feature for catalytic activity. The design of such ligands is fundamental to creating catalysts for a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties imparted by the trifluoromethoxy group could also be used to fine-tune the reactivity of the metallic center in a catalyst system.

Fluorinated organic compounds are of significant interest in materials science due to the unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and hydrophobicity. chemimpex.com As a fluorinated aromatic building block, this compound holds potential as a monomer or additive in the synthesis of high-performance polymers, specialty coatings, and liquid crystals.

The presence of reactive handles—the amino and nitrile groups—allows for its incorporation into polymer backbones or as pendant groups through various polymerization techniques. The resulting materials could exhibit enhanced thermal stability, improved chemical resistance, and specific optical or electronic properties, making them suitable for applications in electronics, aerospace, and other advanced technology sectors.

Methodological Contributions to Fluorine Chemistry and Nitrile Chemistry

The study and application of this compound contribute to the broader fields of fluorine and nitrile chemistry by providing a platform to explore the interplay between these important functional groups.

The trifluoromethoxy group is considered a "super-methoxy" group due to its steric similarity to a methoxy (B1213986) group but with drastically different electronic properties. It is a powerful electron-withdrawing group and is metabolically robust, making it a highly desirable substituent in medicinal chemistry. mdpi.com The use of building blocks like this compound allows chemists to readily introduce this valuable moiety into target molecules, facilitating structure-activity relationship studies and the optimization of drug leads.

The nitrile functional group is one of the most versatile in organic synthesis. researchgate.net It can be transformed into a wide range of other functionalities. In the context of this compound, the nitrile group can undergo several key transformations that further enhance its synthetic utility.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid (-COOH) | Access to substituted anthranilic acids. wikipedia.orgopenstax.org |

| Reduction | LiAlH4 or H2, catalyst | Primary Amine (-CH2NH2) | Forms a diamine, a precursor for other heterocycles and polymers. wikipedia.orgopenstax.org |

| Cyclization | Aldehydes, ketones, etc. | Fused Heterocycles (e.g., Quinazolines) | Key reaction for building complex bioactive scaffolds. mdpi.com |

| Grignard Reaction | R-MgBr, then H3O+ | Ketone (-C(O)R) | A method for C-C bond formation to attach alkyl or aryl groups. openstax.org |

The strategic placement of the amino group ortho to the nitrile is particularly significant, as it enables a variety of tandem and cyclization reactions that are not possible with other isomers. This allows for the rapid construction of molecular complexity from a relatively simple starting material, which is a core principle of efficient organic synthesis.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The industrial viability and broader application of 2-Amino-6-(trifluoromethoxy)benzonitrile and its derivatives are contingent upon the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Current research trends in organic synthesis suggest several promising avenues.

Future efforts will likely focus on:

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (like palladium) to more abundant and less toxic metals (such as nickel, copper, or iron) is a key goal for sustainable chemistry. acs.org Developing catalytic systems based on these metals for the key bond-forming reactions in the synthesis of the target molecule would represent a significant advance.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can dramatically improve efficiency by reducing waste, saving time, and lowering costs. acs.org A potential strategy could involve a multicomponent reaction that assembles the substituted benzene (B151609) ring in a single step from simpler, readily available precursors.

Photoredox and Electrochemical Synthesis: These emerging techniques utilize visible light or electricity to drive chemical reactions under mild conditions, often offering unique reactivity and selectivity compared to traditional thermal methods. acs.orgacs.org Exploring photochemical or electrochemical routes for the introduction of the trifluoromethoxy or nitrile groups could lead to more sustainable manufacturing processes.

A comparison of current and potential future synthetic approaches is summarized below.

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Catalysts | Often reliant on precious metals (e.g., Palladium, Rhodium) | Focus on earth-abundant metals (e.g., Nickel, Copper, Iron) acs.org |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, tandem, or multicomponent reactions acs.org |

| Energy Input | Typically thermal heating, often requiring high temperatures | Photochemical (visible light) or electrochemical energy sources acs.orgacs.org |

| Reagents | Use of stoichiometric, often hazardous reagents | Catalytic amounts of reagents, improved atom economy |

| Environmental Impact | Higher solvent consumption and waste generation | Reduced waste, milder reaction conditions, greener solvents |

Advanced Mechanistic Understanding through Integrated Approaches

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. An integrated approach combining experimental and computational techniques will be vital.

Future research should involve:

In-situ Spectroscopic Analysis: Techniques like Reaction Progress Kinetic Analysis (RPKA), Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reactions in real-time. This provides valuable data on reaction rates, intermediates, and the influence of various parameters.

Advanced Voltammetry Studies: For electrochemical routes, techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV) can elucidate the redox behavior of reactants and catalysts, helping to unravel the electron transfer steps central to the reaction mechanism. acs.org

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. acs.org This synergy between theoretical predictions and experimental validation can accelerate the development of optimized synthetic protocols.

Expansion of Derivatization Scope for Functional Diversification

The true value of this compound lies in its potential as a scaffold for creating a diverse library of more complex molecules. The amino and nitrile groups serve as versatile handles for a wide range of chemical transformations.

Key areas for exploration include:

Amino Group Functionalization: The primary amine can be readily converted into amides, sulfonamides, ureas, and Schiff bases. nih.govresearchgate.net For instance, reacting it with various aldehydes or ketones can yield a series of Schiff base derivatives, which are known to possess a wide range of biological activities. nih.govresearchgate.net

Nitrile Group Transformations: The nitrile group is a gateway to other important functional groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to construct nitrogen-containing heterocycles like tetrazoles.

Heterocycle Synthesis: The ortho-positioning of the amino and nitrile groups makes this compound an ideal precursor for synthesizing fused heterocyclic systems, such as quinazolines and benzothiazoles, which are privileged structures in medicinal chemistry. nih.govossila.com For example, condensation with appropriate reagents can lead to the formation of novel tricyclic frameworks incorporating the trifluoromethoxyphenyl moiety.

| Functional Group | Potential Transformation | Resulting Structure/Derivative | Potential Application Area |

| Amino (-NH2) | Acylation | Amides | Pharmaceuticals, Polymers |

| Diazotization | Diazonium salts (further substitution) | Dyes, Synthetic Intermediates | |

| Schiff Base Formation | Imines | Medicinal Chemistry nih.govresearchgate.net | |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acids, Amides | Fine Chemicals, Polymers |

| Reduction | Amines | Synthetic Building Blocks | |

| Cyclization | Quinazolines, Benzothiazoles nih.govossila.com | Medicinal Chemistry |

Computational Design and Predictive Modeling for Targeted Synthesis

Computational chemistry and in-silico modeling are becoming indispensable tools in modern chemical research. They allow for the rational design of molecules with specific desired properties, saving significant time and resources compared to traditional trial-and-error approaches.

Future opportunities in this area include:

Structure-Activity Relationship (SAR) Modeling: By synthesizing a library of derivatives and evaluating their biological activity or material properties, computational models can be built to correlate specific structural features with function. nih.gov These models can then predict the properties of virtual compounds before they are synthesized.

Molecular Docking: For pharmaceutical applications, molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the targeted design of potent and selective inhibitors or modulators. nih.gov

Predictive Synthesis Planning: Emerging AI and machine learning tools can analyze vast datasets of chemical reactions to suggest optimal synthetic routes for novel target molecules derived from the parent compound, potentially identifying non-intuitive yet highly efficient pathways.

Applications in Next-Generation Chemical Technologies

The unique combination of a trifluoromethoxy group (conferring lipophilicity and metabolic stability) and versatile reactive sites makes this compound a promising platform for various advanced applications. chemimpex.comontosight.ai

Potential future applications include:

Pharmaceuticals: The trifluoromethoxy group is increasingly incorporated into drug candidates to enhance properties like cell membrane permeability and resistance to metabolic degradation. chemimpex.com Derivatives could be explored as novel treatments for a range of conditions, including neurodegenerative diseases and cancer. nih.govresearchgate.netossila.com

Agrochemicals: The development of new herbicides, fungicides, and insecticides is an ongoing need. The structural motifs accessible from this compound are relevant to agrochemical design, where enhanced potency and environmental stability are key. chemimpex.comontosight.ai

Materials Science: Fluorinated organic compounds are used in the creation of advanced materials with unique properties, such as liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers with enhanced thermal stability and chemical resistance. chemimpex.com The derivatization of this compound could lead to novel monomers for specialized polymer applications.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Amino-6-(trifluoromethoxy)benzonitrile in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate fume hood ventilation during synthesis or handling to minimize inhalation risks .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as structural analogs (e.g., benzothiazoles) are classified as toxic solids (UN2811, Class 6.1) .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and store in airtight containers. Avoid environmental discharge without neutralization .

- Transport : Follow IATA/IMDG guidelines for toxic solids (UN2811), including secondary containment and hazard labeling .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the aromatic scaffold, amino group (-NH), and trifluoromethoxy (-OCF) substituents. Compare chemical shifts to analogs like 4-(trifluoromethoxy)benzonitrile (δ 7.2–7.8 ppm for aromatic protons) .

- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm) and NH bending modes (~1600 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (theoretical: 217.04 g/mol for CHFNO) and fragmentation patterns .

Advanced Research Questions

Q. How does the amino group influence the photocatalytic reactivity of trifluoromethoxy-substituted benzonitriles?

- Methodological Answer :

- Electron Density Modulation : The electron-donating -NH group alters the reduction potential of the nitrile moiety. This may inhibit single-electron transfer (SET) processes observed in 4-(trifluoromethoxy)benzonitrile, which fragments into fluorophosgene under visible-light catalysis .

- Experimental Design : Compare photocatalytic reduction rates of this compound vs. non-amino analogs using organic photosensitizers (e.g., eosin Y). Monitor by transient absorption spectroscopy for charge-transfer intermediates .

Q. What synthetic strategies are viable for introducing the trifluoromethoxy group into benzonitrile scaffolds?

- Methodological Answer :

- Nucleophilic Trifluoromethoxylation : React 2-amino-6-hydroxybenzonitrile with trifluoromethyl triflate (CFOTf) in the presence of a base (e.g., KCO) .

- Direct Cyanation : Start with 2-amino-6-(trifluoromethoxy)benzyl bromide and perform a Rosenmund-von Braun reaction with CuCN .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water .

Q. Could this compound exhibit neuropharmacological activity akin to riluzole (a benzothiazole analog)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The nitrile group may enhance metabolic stability compared to riluzole’s benzothiazole core. Test glutamate release inhibition in neuronal cell models (e.g., SH-SY5Y cells) using patch-clamp electrophysiology .

- In Vivo Evaluation : Administer the compound in ALS rodent models and monitor survival rates and motor function decline, paralleling riluzole’s clinical trial design .

Data Contradictions and Environmental Considerations

Q. How should researchers address discrepancies in reported toxicity profiles of trifluoromethoxy-substituted aromatics?

- Methodological Answer :

- Toxicity Screening : Conduct acute toxicity assays (e.g., zebrafish embryo toxicity) for this compound, as analogs like benzothiazoles show varied LD values .

- Environmental Fate : Use HPLC-MS to track degradation products in wastewater. Compare with guidelines for benzothiazoles, which require activated carbon filtration before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.